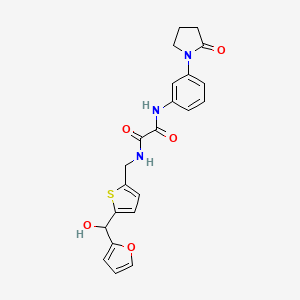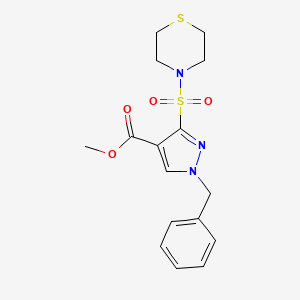![molecular formula C12H11FN2O3 B2437018 methyl [1-(4-fluorophenyl)-5-hydroxy-1H-pyrazol-3-yl]acetate CAS No. 944787-35-3](/img/structure/B2437018.png)
methyl [1-(4-fluorophenyl)-5-hydroxy-1H-pyrazol-3-yl]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl [1-(4-fluorophenyl)-5-hydroxy-1H-pyrazol-3-yl]acetate” is a chemical compound with the molecular formula C12H11FN2O3 and a molecular weight of 250.23 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of “methyl [1-(4-fluorophenyl)-5-hydroxy-1H-pyrazol-3-yl]acetate” consists of a pyrazole ring attached to a fluorophenyl group and an acetate group .
Wissenschaftliche Forschungsanwendungen
Herbicidal Activity
Methyl [1-(4-fluorophenyl)-5-hydroxy-1H-pyrazol-3-yl]acetate and its derivatives have been researched for their herbicidal activity. A study by Zhou et al. (2010) synthesized a series of phenyl and 1,4-benzoxazin-5-yl pyrazole derivatives, demonstrating significant herbicidal activity at low dosages, with some compounds exhibiting an inhibiting rate above 90% for specific weeds (Zhou, Xue, Wang, & Qu, 2010).
Potential Antipsychotic Agents
Derivatives of methyl [1-(4-fluorophenyl)-5-hydroxy-1H-pyrazol-3-yl]acetate have shown promise as potential antipsychotic agents. A research by Wise et al. (1987) found that certain 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, which are structurally related, exhibited antipsychotic-like profiles in behavioral animal tests without interacting with dopamine receptors, a common target of traditional antipsychotics (Wise, Butler, DeWald, Lustgarten, Pattison, Schweiss, Coughenour, Downs, Heffner, & Pugsley, 1987).
Fungicidal Activity
Liu et al. (2014) synthesized novel methyl(Z)-2-(4-{[(1-aryl-1H-pyrazol-3-yl)oxy]methyl}phenyl) 2-(methoxyimino)acetates, including derivatives with a 4-fluorophenyl component. These compounds exhibited moderate fungicidal activity against Rhizoctonia solani, a plant pathogenic fungus, at certain dosages (Liu, Li, Chen, Xiong, Yu, Jing, Zheng, Du, & Jiang, 2014).
Anti-Inflammatory Activity
Research conducted by Sunder and Maleraju (2013) involved synthesizing derivatives of N-(3-chloro-4-flurophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2, 3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl) methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide. These compounds, with structural similarities to methyl [1-(4-fluorophenyl)-5-hydroxy-1H-pyrazol-3-yl]acetate, showed significant anti-inflammatory activity in their tests (Sunder & Maleraju, 2013).
Safety and Hazards
The safety data sheet for a similar compound, Methyl 4-fluorophenylacetate, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .
Wirkmechanismus
Target of Action
Similar compounds with a pyrazole structure have been found to bind with high affinity to multiple receptors , suggesting that methyl [1-(4-fluorophenyl)-5-hydroxy-1H-pyrazol-3-yl]acetate may also interact with various biological targets.
Mode of Action
For instance, some pyrazole-containing compounds act as higher potency dopamine reuptake inhibitors . This suggests that methyl [1-(4-fluorophenyl)-5-hydroxy-1H-pyrazol-3-yl]acetate might also interact with its targets in a similar manner.
Biochemical Pathways
It is known that pyrazole-containing compounds can enable multidirectional transformations and provide a diversity of structures . This suggests that methyl [1-(4-fluorophenyl)-5-hydroxy-1H-pyrazol-3-yl]acetate could potentially affect multiple biochemical pathways.
Result of Action
Similar compounds have been shown to exhibit various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that methyl [1-(4-fluorophenyl)-5-hydroxy-1H-pyrazol-3-yl]acetate could potentially have similar effects.
Eigenschaften
IUPAC Name |
methyl 2-[2-(4-fluorophenyl)-3-oxo-1H-pyrazol-5-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2O3/c1-18-12(17)7-9-6-11(16)15(14-9)10-4-2-8(13)3-5-10/h2-6,14H,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMABWDMGQGVHHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC(=O)N(N1)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(benzimidazolo[1,2-c]quinazolin-6-yl)-2,5-dichlorothiophene-3-carboxamide](/img/structure/B2436935.png)
![6-Cyclopropyl-2-[1-[2-(4-methylphenyl)acetyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2436937.png)

![4-[4-[[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]piperidin-1-yl]pyrazolo[1,5-a]pyrazine](/img/structure/B2436940.png)


![2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2436945.png)


![2-[3-(Pyridin-4-yloxymethyl)piperidin-1-yl]-3-(trifluoromethyl)pyridine](/img/structure/B2436948.png)
![4-[(E)-2-(4-Chloro-3-nitrophenyl)ethenyl]pyrimidine-2-carbonitrile](/img/structure/B2436954.png)
![N-(1-cyanocyclohexyl)-2-{2-[(1H-pyrazol-1-yl)methyl]piperidin-1-yl}acetamide](/img/structure/B2436956.png)
![1-[(2,4-dimethylphenoxy)methyl]-1H-pyrazol-4-amine hydrochloride](/img/no-structure.png)
![2-((7-(3-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-3-oxopropyl)-8-oxo-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-6-yl)thio)-N-(pyridin-3-ylmethyl)butanamide](/img/structure/B2436958.png)